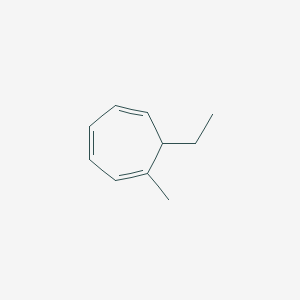
7-Ethyl-1-methylcyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-1-methylcyclohepta-1,3,5-triene is an organic compound with the molecular formula C9H12 It is a derivative of cycloheptatriene, which is a seven-membered ring containing three double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1-methylcyclohepta-1,3,5-triene can be achieved through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by the addition of ethyl and methyl groups to the resulting cycloheptatriene . Another method involves the pyrolysis of the adduct of cyclohexene and dichlorocarbene, followed by similar functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions or pyrolysis processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethyl-1-methylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces a fully saturated cycloheptane derivative .
Wissenschaftliche Forschungsanwendungen
7-Ethyl-1-methylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Ethyl-1-methylcyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes. These complexes can then participate in catalytic reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: The parent compound with a similar ring structure but without the ethyl and methyl substitutions.
Azulene: A compound composed of fused cyclopentadiene and cycloheptatriene rings.
Heptalene: Composed of two fused cycloheptatriene rings.
Uniqueness
7-Ethyl-1-methylcyclohepta-1,3,5-triene is unique due to its specific substitutions, which can alter its chemical reactivity and physical properties compared to its parent compound and other derivatives. These modifications can enhance its utility in various applications, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
61456-05-1 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
7-ethyl-1-methylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C10H14/c1-3-10-8-6-4-5-7-9(10)2/h4-8,10H,3H2,1-2H3 |
InChI-Schlüssel |
QTSXEGLUQOVVAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
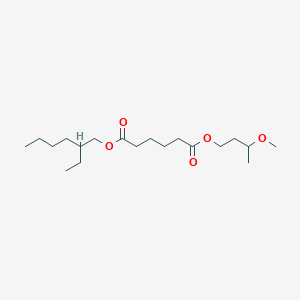
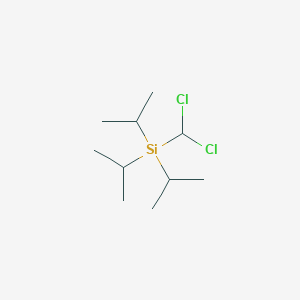
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
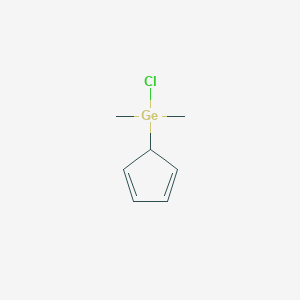
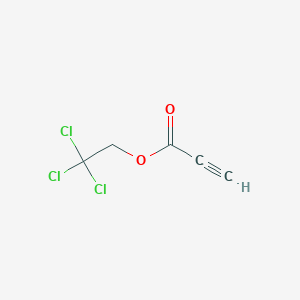
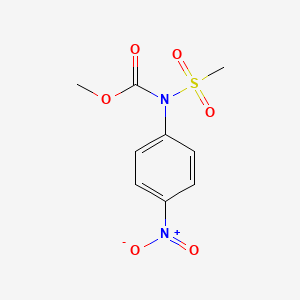
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
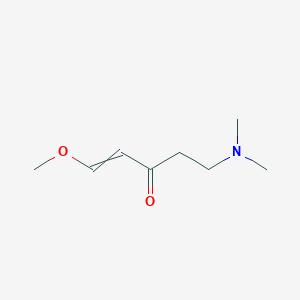
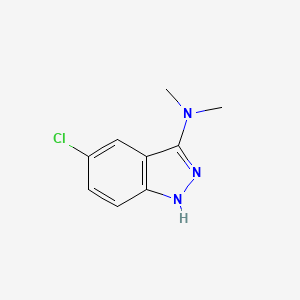
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)
